molecular formula C9H16O3 B13790884 1-Propanol, 2,3-bis(2-propenyloxy)- CAS No. 29595-46-8

1-Propanol, 2,3-bis(2-propenyloxy)-

Katalognummer: B13790884
CAS-Nummer: 29595-46-8
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: BWDHJINUKACSDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 2,3-bis(2-propenyloxy)- is an organic compound with the molecular formula C9H16O3. This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone. It is a versatile chemical used in various fields due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Propanol, 2,3-bis(2-propenyloxy)- involves the reaction of 1,3-dihydroxypropane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Propanol, 2,3-bis(2-propenyloxy)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Wirkmechanismus

The mechanism of action of 1-Propanol, 2,3-bis(2-propenyloxy)- involves its ability to undergo various chemical transformations. The allyloxy groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have catalytic or biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Propanol, 2,3-bis(2-propenyloxy)- can be compared with similar compounds such as:

The uniqueness of 1-Propanol, 2,3-bis(2-propenyloxy)- lies in its dual allyloxy groups, which provide enhanced reactivity and versatility in various applications.

Eigenschaften

CAS-Nummer

29595-46-8

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

2,3-bis(prop-2-enoxy)propan-1-ol

InChI

InChI=1S/C9H16O3/c1-3-5-11-8-9(7-10)12-6-4-2/h3-4,9-10H,1-2,5-8H2

InChI-Schlüssel

BWDHJINUKACSDS-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC(CO)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.